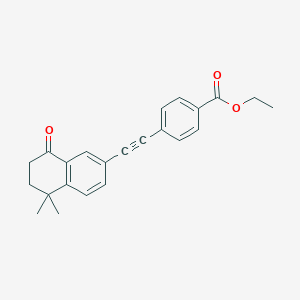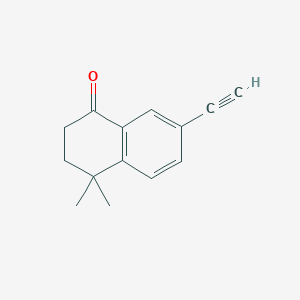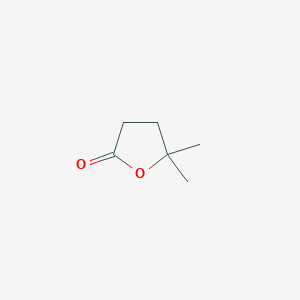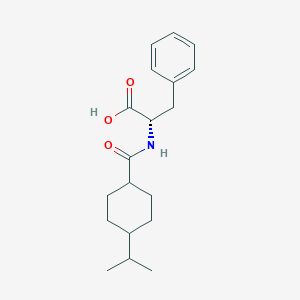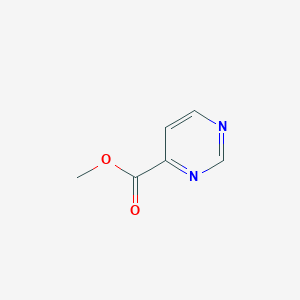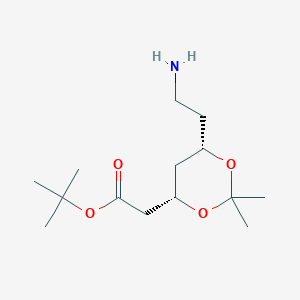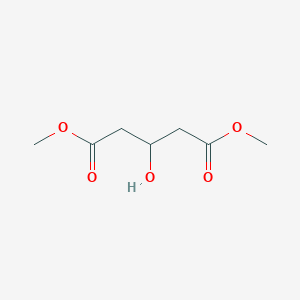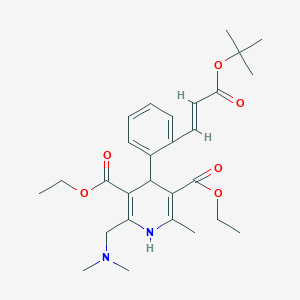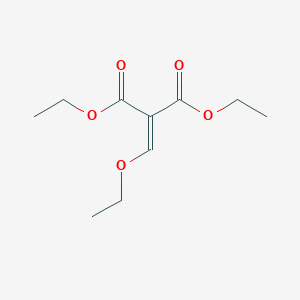![molecular formula C16H14O2S B030302 6-Méthoxy-2-(4-méthoxyphényl)benzo[b]thiophène CAS No. 63675-74-1](/img/structure/B30302.png)
6-Méthoxy-2-(4-méthoxyphényl)benzo[b]thiophène
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene involves multi-step organic reactions, starting from 4-methoxyacetophenone as a precursor. Key steps in the synthesis include bromination, thioetherification, and cyclization-rearrangement reactions. An improved synthesis method utilizes methanesulfonic acid as a catalyst instead of polyphosphoric acid, leading to increased yield of the target compound (Liao Qing-jiang, 2003).
Molecular Structure Analysis
The molecular structure of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene has been elucidated through techniques such as X-ray crystallography. Studies reveal that the compound's structure features distinct positioning of methoxy groups, influencing its overall molecular conformation and interactions (D. Mullica et al., 1996).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, including bromination, nitration, and Friedel–Crafts acetylation, showcasing its reactive nature towards electrophilic substitution. The presence of methoxy groups directs the substitution patterns and influences the reactivity (K. Clarke et al., 1973).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are integral to understanding the behavior of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene in different environments. The crystal and molecular structure analyses provide insights into its solid-state characteristics, including molecular packing and hydrogen bonding patterns (D. Mullica et al., 1996).
Chemical Properties Analysis
The electronic structure and chemical properties are closely linked to the compound's functional groups and molecular geometry. Studies on its photophysical properties reveal how the methoxy groups impact its luminescence and electronic properties, offering potential for optoelectronic applications (Soyeon Kim et al., 2021).
Applications De Recherche Scientifique
Composés hétérocycliques
Ce composé est utilisé comme un bloc de construction hétérocyclique dans la synthèse de divers composés organiques . Les composés hétérocycliques sont largement utilisés en chimie médicinale, en découverte de médicaments et en science des matériaux en raison de leurs propriétés chimiques uniques.
Intermédiaire dans la synthèse pharmaceutique
“6-Méthoxy-2-(4-méthoxyphényl)benzo[b]thiophène” est utilisé comme un intermédiaire dans la production d’impuretés du Raloxifène . Le Raloxifène est un médicament utilisé pour prévenir et traiter l’ostéoporose chez les femmes ménopausées.
Réactif pour la préparation de molécules biologiquement actives
Ce composé est utilisé comme un réactif pour la préparation de molécules biologiquement et pharmacologiquement actives . Cela signifie qu’il peut être utilisé dans la synthèse d’une large gamme de composés bioactifs, y compris des médicaments et d’autres agents thérapeutiques.
Blocs de construction de matériaux
Il est également utilisé comme un bloc de construction de matériau, en particulier dans le domaine des blocs de construction de semi-conducteurs à petites molécules . Cela suggère son utilisation potentielle dans le développement de dispositifs électroniques tels que les diodes électroluminescentes organiques (OLED) et les photovoltaïques organiques (OPV).
Synthèse de benzothiophènes
“this compound” peut être synthétisé à partir de 6-Méthoxybenzo(b)thiophène et de 4-Iodoanisole . Cela met en évidence son importance dans la synthèse des benzothiophènes, une classe de composés organiques ayant une large gamme d’applications en chimie médicinale et en science des matériaux.
Sécurité et manipulation
En termes de sécurité et de manipulation, ce composé est classé comme un solide combustible . Cette information est cruciale pour les chercheurs et les scientifiques qui manipulent ce composé en laboratoire, car elle les informe des précautions de sécurité nécessaires à prendre.
Safety and Hazards
Mécanisme D'action
Target of Action
It is referred to as a reactant for the preparation of biologically and pharmacologically active molecules .
Mode of Action
It is known to be used in the synthesis of various compounds with biological and pharmacological activity .
Biochemical Pathways
It is used in the synthesis of compounds with biological and pharmacological activity, suggesting that it may influence a variety of biochemical pathways .
Result of Action
It is used as a reactant for the preparation of biologically and pharmacologically active molecules .
Propriétés
IUPAC Name |
6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2S/c1-17-13-6-3-11(4-7-13)15-9-12-5-8-14(18-2)10-16(12)19-15/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWAGCVMOGWQJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(S2)C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20213054 | |
| Record name | 6-Methoxy-2-(4-methoxyphenyl)benzo(b)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20213054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63675-74-1 | |
| Record name | 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63675-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-2-(4-methoxyphenyl)benzo(b)thiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063675741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methoxy-2-(4-methoxyphenyl)benzo(b)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20213054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.535 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis method described in the paper?
A1: The paper details an improved synthesis of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, a crucial intermediate in the production of Raloxifene hydrochloride. [] The researchers optimized the synthesis by using methanesulfonic acid as a catalyst instead of polyphosphoric acid (PPA) for the cyclization-rearrangement reaction. This change led to an increased yield of the desired compound. [] Additionally, the researchers identified and characterized three isomers produced during the synthesis, providing valuable insight into the reaction mechanism. [] This improved synthesis method is beneficial for producing this important pharmaceutical intermediate more efficiently.
Q2: How was the identity of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene and its isomers confirmed?
A2: The researchers utilized various spectroscopic techniques to confirm the chemical structures of the synthesized compounds. These techniques included infrared spectroscopy (IR), proton nuclear magnetic resonance spectroscopy (1H-NMR), and high-resolution mass spectrometry (HRMS). [] These techniques provided complementary information about the functional groups, proton environments, and molecular weight of the target compound and its isomers, allowing for unambiguous identification.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic acid ethyl ester](/img/structure/B30219.png)
